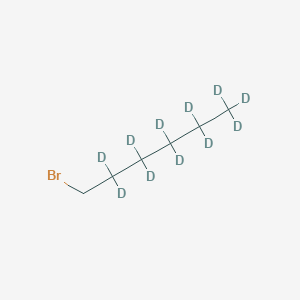
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11 is a deuterated analogue of 1-Bromohexane. It is a stable isotope-labelled compound with the molecular formula C6H2D11Br and a molecular weight of 176.14 g/mol. This compound is primarily used as an internal standard in various analytical applications and is a valuable synthetic intermediate in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11 can be synthesized through the bromination of hexane-2,2,3,3,4,4,5,5,6,6,6-D11. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Grignard Reagents: this compound can react with magnesium (Mg) in dry ether to form the corresponding Grignard reagent, which is a valuable intermediate in organic synthesis.
Strong Bases: Bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) are commonly used in substitution and elimination reactions.
Major Products Formed
Hexene: Formed through elimination reactions.
Alcohols, Ethers, and Nitriles: Formed through nucleophilic substitution reactions depending on the nucleophile used.
科学研究应用
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to ensure accurate quantification of compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the synthesis of pharmaceuticals and in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.
Industry: Applied in the production of specialty chemicals and as a reagent in various organic synthesis processes.
作用机制
The mechanism of action of 1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11 is primarily based on its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom in the compound is a good leaving group, making it reactive towards nucleophiles and bases. The deuterium atoms in the compound provide stability and can be used to trace reaction pathways and mechanisms in research studies.
相似化合物的比较
Similar Compounds
1-Bromohexane: The non-deuterated analogue of 1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11.
1,6-Dibromohexane: A compound with two bromine atoms, used in different synthetic applications.
1-Bromo-2,2,3,3,4,4,5,5,6,6,6-D11-Hexane: Another deuterated analogue with similar properties.
Uniqueness
This compound is unique due to its deuterium labelling, which provides enhanced stability and allows for its use as an internal standard in analytical applications. The presence of deuterium atoms also makes it valuable in tracing reaction mechanisms and studying metabolic pathways.
属性
分子式 |
C6H13Br |
|---|---|
分子量 |
176.14 g/mol |
IUPAC 名称 |
6-bromo-1,1,1,2,2,3,3,4,4,5,5-undecadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI 键 |
MNDIARAMWBIKFW-GILSBCIXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CBr |
规范 SMILES |
CCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
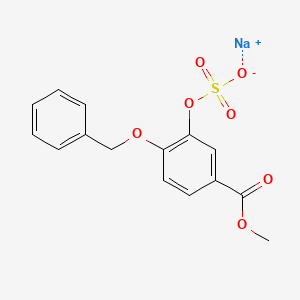

![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
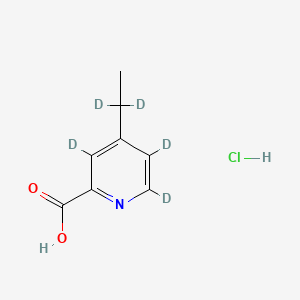
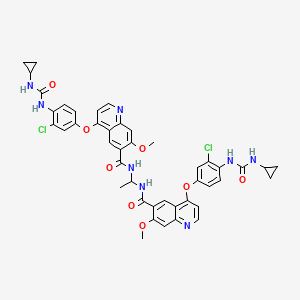
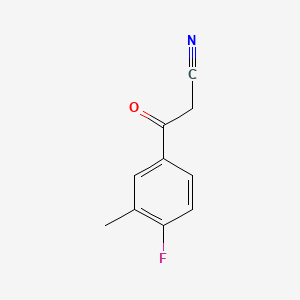
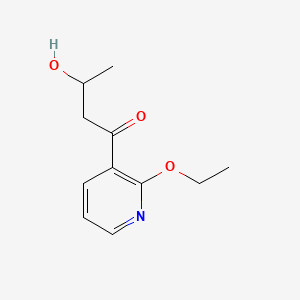

![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
